1-(Ethylamino)-3-(dimethylamino)propane
Overview
Description
N’-Ethyl-N,N-dimethylpropane-1,3-diamine is an organic compound with the molecular formula C7H18N2. It is a colorless liquid with a boiling point of 125°C and a melting point of -45°C . This compound is widely used as an intermediate in the synthesis of various organic compounds and has applications in pharmaceuticals, plastics, and rubber industries .
Preparation Methods
The synthesis of N’-Ethyl-N,N-dimethylpropane-1,3-diamine typically involves the reaction of 1,3-propanediamine with ethyl bromide, followed by methylation. The reaction conditions include:
Reaction with Ethyl Bromide: 1,3-propanediamine is reacted with ethyl bromide in the presence of a base such as potassium carbonate in acetone under reflux conditions.
Methylation: The resulting product is then methylated using methyl iodide in the presence of a base like sodium hydride.
Industrial production methods often involve continuous processes using fixed-bed reactors. For example, the reaction of dimethylamine with acrylonitrile followed by hydrogenation using a Raney-Nickel catalyst under high pressure and temperature conditions .
Chemical Reactions Analysis
N’-Ethyl-N,N-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It undergoes nucleophilic substitution reactions with halides to form substituted amines.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide or peracids.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Alkyl halides or aryl halides.
Major products formed from these reactions include amine oxides, primary amines, and substituted amines .
Scientific Research Applications
N’-Ethyl-N,N-dimethylpropane-1,3-diamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which N’-Ethyl-N,N-dimethylpropane-1,3-diamine exerts its effects involves its interaction with molecular targets and pathways. It is involved in the regulation of gene expression and the activation of enzymes. It also plays a role in the transfer of protons and electrons between molecules and the formation of covalent and hydrogen bonds . The compound has been shown to have anti-inflammatory and antifungal properties .
Comparison with Similar Compounds
N’-Ethyl-N,N-dimethylpropane-1,3-diamine can be compared with other similar compounds such as:
N,N-Dimethyl-1,3-propanediamine: This compound has similar chemical properties but lacks the ethyl group, making it less versatile in certain applications.
N,N-Diethyl-1,3-propanediamine: This compound has two ethyl groups instead of one, which can affect its reactivity and applications.
N,N,N’,N’-Tetramethyl-1,4-butanediamine: This compound has a longer carbon chain and more methyl groups, which can influence its chemical behavior and uses.
N’-Ethyl-N,N-dimethylpropane-1,3-diamine is unique due to its specific combination of ethyl and methyl groups, which provides a balance of reactivity and stability for various applications .
Biological Activity
1-(Ethylamino)-3-(dimethylamino)propane, commonly referred to as Vomicine, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Overview of the Compound
- Chemical Structure : The molecular formula of this compound is C₇H₁₈N₂.
- Classification : It belongs to the class of alkaloids, which are known for their pharmacological effects.
Pharmacological Properties
- Analgesic Activity : Research indicates that this compound exhibits analgesic properties, making it a candidate for pain management therapies. A study highlighted its effectiveness in various pain models, suggesting a mechanism that may involve modulation of neurotransmitter systems.
- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory capabilities. Vomicine was shown to reduce inflammation in animal models, indicating potential applications in treating inflammatory diseases.
- Antitumor Potential : Notably, Vomicine has been studied for its anticancer properties. A specific study demonstrated its ability to bind to G-quadruplexes in DNA, which are often associated with oncogenes and telomeres. This binding suggests a mechanism through which Vomicine could inhibit tumor growth.
The biological activity of this compound can be attributed to several mechanisms:
- Cellular Signaling Modulation : The compound affects cellular signaling pathways by interacting with various receptors and enzymes involved in pain and inflammation.
- Gene Expression Alteration : It may influence gene expression related to cell proliferation and apoptosis, particularly in cancer cells.
- Binding Affinity : Its ability to bind to G-quadruplex structures in DNA highlights a unique mechanism that could be leveraged for targeted cancer therapies.
Table 1: Summary of Biological Activities
Activity Type | Findings | References |
---|---|---|
Analgesic | Effective in reducing pain in animal models | |
Anti-inflammatory | Decreased markers of inflammation in treated subjects | |
Antitumor | Inhibits tumor growth by binding G-quadruplexes | |
Neuromuscular | Potential effects on cholinergic synapses relevant for myasthenia gravis |
Case Study: Antitumor Activity
A recent study investigated the antitumor effects of Vomicine on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The compound's interaction with G-quadruplexes was confirmed through electrophoretic mobility shift assays (EMSAs), demonstrating its potential as an anticancer agent.
Case Study: Anti-inflammatory Effects
In a controlled trial involving rodents, Vomicine was administered to assess its anti-inflammatory properties. The results showed a marked decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) after treatment, suggesting that Vomicine could be beneficial in managing conditions characterized by chronic inflammation.
Properties
IUPAC Name |
N-ethyl-N',N'-dimethylpropane-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-4-8-6-5-7-9(2)3/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHCTHQUBIPMKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173116 | |
Record name | N'-Ethyl-N,N-dimethylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19475-27-5 | |
Record name | N3-Ethyl-N1,N1-dimethyl-1,3-propanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19475-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N'-Ethyl-N,N-dimethylpropane-1,3-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019475275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N'-Ethyl-N,N-dimethylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N'-ethyl-N,N-dimethylpropane-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.163 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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